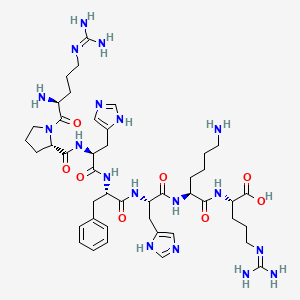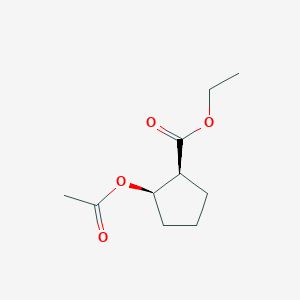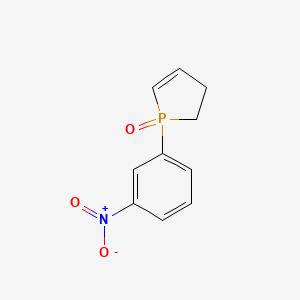
1H-Phosphole, 2,3-dihydro-1-(3-nitrophenyl)-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Phosphole, 2,3-dihydro-1-(3-nitrophenyl)-, 1-oxide is a chemical compound with the molecular formula C10H10NO3P and a molecular weight of 223.165061 g/mol . This compound is characterized by the presence of a phosphole ring, which is a five-membered ring containing one phosphorus atom. The compound also features a nitrophenyl group attached to the phosphole ring, contributing to its unique chemical properties .
Méthodes De Préparation
The synthesis of 1H-Phosphole, 2,3-dihydro-1-(3-nitrophenyl)-, 1-oxide typically involves the reaction of appropriate phosphole precursors with nitrophenyl reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction. Industrial production methods may employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1H-Phosphole, 2,3-dihydro-1-(3-nitrophenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where the nitrophenyl group is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Applications De Recherche Scientifique
1H-Phosphole, 2,3-dihydro-1-(3-nitrophenyl)-, 1-oxide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1H-Phosphole, 2,3-dihydro-1-(3-nitrophenyl)-, 1-oxide involves its interaction with molecular targets and pathways within cells. The nitrophenyl group can participate in electron transfer reactions, while the phosphole ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
1H-Phosphole, 2,3-dihydro-1-(3-nitrophenyl)-, 1-oxide can be compared with other similar compounds, such as:
1H-Phosphole, 2,3-dihydro-1-(4-nitrophenyl)-, 1-oxide: This compound has a nitrophenyl group attached at a different position on the phosphole ring, leading to different chemical properties.
1H-Phosphole, 2,3-dihydro-1-(3-aminophenyl)-, 1-oxide: This compound features an amino group instead of a nitro group, resulting in different reactivity and applications.
1H-Phosphole, 2,3-dihydro-1-(3-methylphenyl)-, 1-oxide:
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Propriétés
Numéro CAS |
195317-22-7 |
|---|---|
Formule moléculaire |
C10H10NO3P |
Poids moléculaire |
223.16 g/mol |
Nom IUPAC |
1-(3-nitrophenyl)-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C10H10NO3P/c12-11(13)9-4-3-5-10(8-9)15(14)6-1-2-7-15/h1,3-6,8H,2,7H2 |
Clé InChI |
PKEFSZPWSLJMNF-UHFFFAOYSA-N |
SMILES canonique |
C1CP(=O)(C=C1)C2=CC=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene](/img/structure/B12571910.png)
![1-[(4-Methylpentan-2-YL)oxy]dodecane](/img/structure/B12571911.png)
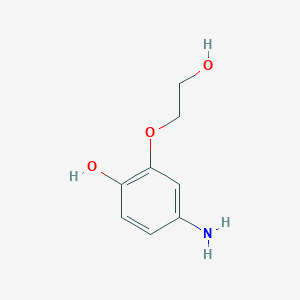
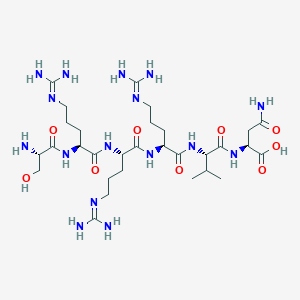
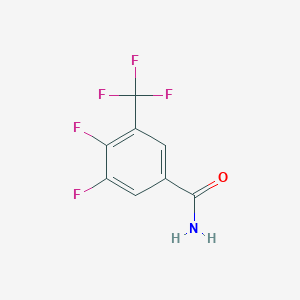
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl-](/img/structure/B12571951.png)
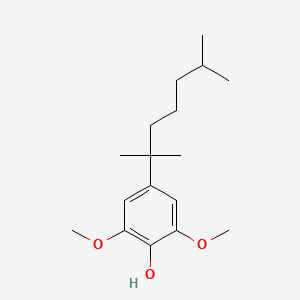
![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)
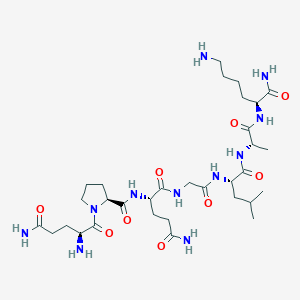

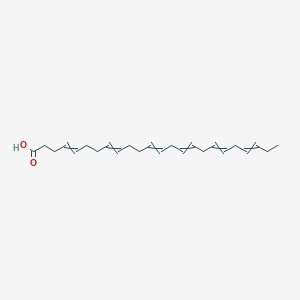
![(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B12571998.png)
